2-Ethyl-6-hydroxyquinoxaline-5,8-dione
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Overview
Description
2-Ethyl-6-hydroxyquinoxaline-5,8-dione is a nitrogen-containing heterocyclic compound with the molecular formula C10H8N2O3 . It belongs to the quinoxaline family, which is known for its diverse pharmacological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties . This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives, including 2-Ethyl-6-hydroxyquinoxaline-5,8-dione, typically involves the condensation of 1,2-diamines with 1,2-diketones . One efficient method utilizes titanium silicate (TS-1) as a catalyst in methanol at room temperature, yielding high purity products . Other catalysts such as molecular iodine, cerium ammonium nitrate, and sulfamic acid have also been employed in various reaction conditions .
Industrial Production Methods: Industrial production of quinoxaline derivatives often focuses on green chemistry approaches to minimize environmental impact. Methods such as microwave irradiation, use of recyclable catalysts, and solvent-free reactions are preferred for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-hydroxyquinoxaline-5,8-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophilic substitution reactions using halogenated quinoxalines and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can exhibit enhanced biological activities .
Scientific Research Applications
2-Ethyl-6-hydroxyquinoxaline-5,8-dione has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 2-Ethyl-6-hydroxyquinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes in pathogens, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the ethyl and hydroxy groups.
Quinazoline: Another nitrogen-containing heterocyclic compound with a different ring structure.
Cinnoline: Similar to quinoxaline but with a different arrangement of nitrogen atoms in the ring.
Uniqueness: 2-Ethyl-6-hydroxyquinoxaline-5,8-dione is unique due to its specific substitutions, which confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-ethyl-8-hydroxyquinoxaline-5,6-dione |
InChI |
InChI=1S/C10H8N2O3/c1-2-5-4-11-9-8(12-5)6(13)3-7(14)10(9)15/h3-4,13H,2H2,1H3 |
InChI Key |
NAGSINSPHXKGBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2C(=N1)C(=CC(=O)C2=O)O |
Origin of Product |
United States |
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